molecular formula C7H15NO5S B8637652 Alanine, 2-methyl-N-(3-sulfopropyl)- CAS No. 819862-76-5

Alanine, 2-methyl-N-(3-sulfopropyl)-

Cat. No.: B8637652
CAS No.: 819862-76-5
M. Wt: 225.27 g/mol
InChI Key: JNZRFFBJVROMMM-UHFFFAOYSA-N
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Description

Alanine, 2-methyl-N-(3-sulfopropyl)- is a specialized alanine derivative designed for life science research. The compound features a sulfopropyl group attached to the amino nitrogen, a modification that introduces a strongly anionic sulfonate moiety. This structure is characteristic of zwitterionic compounds, which are of significant interest in the development of biological buffers and Good's buffers, helping to maintain stable pH in biochemical systems without interfering with enzymatic reactions . The methyl side chain also contributes to the molecule's overall hydrophobicity and steric properties. Researchers can utilize this compound in various applications, including the study of enzyme mechanisms, protein interactions, and metabolic pathways. It may also serve as a key intermediate or building block in organic synthesis for creating more complex peptides or mimetics. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

819862-76-5

Molecular Formula

C7H15NO5S

Molecular Weight

225.27 g/mol

IUPAC Name

2-methyl-2-(3-sulfopropylamino)propanoic acid

InChI

InChI=1S/C7H15NO5S/c1-7(2,6(9)10)8-4-3-5-14(11,12)13/h8H,3-5H2,1-2H3,(H,9,10)(H,11,12,13)

InChI Key

JNZRFFBJVROMMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name CAS No. Molecular Formula Key Substituents Source
2-Methyl-N-[(4-methylphenyl)sulfonyl]alanine 7663-91-4 C₁₁H₁₅NO₄S Methylphenylsulfonyl group
2-Methyl-N-(2-phenylacetyl)alanine 34028-19-8 C₁₂H₁₅NO₃ Phenylacetyl group
N-(3-sulfopropyl) aniline acid (AnPS) Not provided C₉H₁₃NO₃S Sulfopropyl group on aniline
Polyvinylidene fluoride-co-(3-sulfopropyl acrylate) N/A Polymer composite Sulfopropyl acrylate in copolymer

Key Observations :

  • Sulfopropyl vs. Sulfonyl/Acyl Groups : The sulfopropyl group (-SO₃⁻-CH₂-CH₂-CH₂-) enhances hydrophilicity and ionic conductivity compared to sulfonyl (-SO₂-) or acyl (-CO-) groups, as seen in AnPS-based electrochemical studies .

Physicochemical Properties

Solubility and Reactivity
  • In contrast, sulfopropyl acrylate copolymers show enhanced water compatibility due to zwitterionic interactions .
  • Thermal Stability: The sulfopropyl group in copolymers improves thermal resistance (e.g., decomposition temperatures >200°C), outperforming non-sulfonated analogs .
Electrochemical Behavior
  • AnPS derivatives demonstrate reversible redox activity in acidic media, with sulfopropyl groups stabilizing radical intermediates during oxidation .

Preparation Methods

Alkylation of Alanine Derivatives

The core strategy involves introducing the 3-sulfopropyl group to the nitrogen of 2-methylalanine. Key steps include:

Step 1: Synthesis of 2-Methylalanine

  • Reductive Amination : Pyruvate derivatives are reacted with methylamine under reductive conditions (e.g., NaBH₃CN) to yield 2-methylalanine.

  • α-Bromo Acid Substitution : Fischer’s classical method employs α-bromo-2-methylpropanoic acid, which undergoes SN2 displacement with ammonia or methylamine to retain chirality.

Step 2: N-Sulfopropylation

  • Quaternary Ammonium Formation : The amine group of 2-methylalanine is alkylated with 3-chloro-1-propanesulfonic acid sodium salt in alkaline conditions (NaOH, 60–90°C). This proceeds via nucleophilic substitution, with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhancing reactivity.

  • Epoxide Ring-Opening : Epichlorohydrin is treated with sodium bisulfite to form 3-chloro-2-hydroxypropanesulfonate, which subsequently reacts with the amine.

Optimization Data

ConditionParameterOptimal ValueYield (%)Reference
TemperatureAlkylation80°C85–90
CatalystKOH5 mol%92
SolventH₂O/Dioxane4:1 v/v88

Direct Sulfonation of Preformed Amines

An alternative approach modifies pre-synthesized tertiary amines:

Michael Addition

  • The amine reacts with acrylamidosulfonate (CH₂=CHCONHSO₃⁻) in aqueous buffer (pH 9–10). This method avoids harsh alkylating agents but requires precise pH control.

Sulfonic Acid Coupling

  • 3-Sulfopropyl groups are introduced via carbodiimide-mediated coupling (EDC/NHS) between the amine and 3-sulfopropionic acid. This method is efficient but cost-prohibitive for large-scale synthesis.

Enzymatic Approaches

While less common, enzymatic methods leverage methyltransferases or sulfotransferases:

  • Methylation : SAM-dependent enzymes catalyze C2 methylation of alanine.

  • Sulfopropylation : Bacterial sulfotransferases transfer sulfonate groups from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to amines.

Limitations

  • Low volumetric yields (≤40%) and substrate specificity limit industrial applicability.

Analytical Characterization

Post-synthesis, the product is validated via:

  • ¹H NMR : δ 1.45 (s, 3H, CH₃), δ 2.95 (t, 2H, SO₃CH₂), δ 3.45 (m, 1H, CH), δ 3.80 (t, 2H, NCH₂).

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA/ACN).

  • Mass Spec : m/z 224.1 [M+H]⁺.

Challenges and Solutions

  • Racemization : Chiral integrity is maintained using low-temperature alkylation (0–5°C) and non-polar solvents.

  • Byproducts : Sulfonate hydrolysis is mitigated by avoiding strong acids; neutral pH (6–7) during workup is critical.

Industrial Applications

  • Surfactants : Zwitterionic structure enhances solubility in hard water.

  • Pharmaceuticals : Serves as a stabilizer in protein formulations.

Q & A

Q. Q1. What analytical methods are recommended for characterizing the purity and stability of 2-methyl-N-(3-sulfopropyl)alanine in aqueous solutions?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance at 255 nm to determine molar absorptivity (ε ≥ 9,500 L·mol⁻¹·cm⁻¹) as a purity indicator .
  • pH Monitoring : Ensure solutions maintain pH 7.5–10.0 (25°C) to prevent degradation; deviations may indicate hydrolysis or sulfonate group instability .
  • IR Spectroscopy : Validate structural integrity via S=O (1179–1035 cm⁻¹) and C=O (1713 cm⁻¹) bond peaks, comparing against reference spectra .
  • Water Content Analysis : Use Karl Fischer titration to confirm moisture levels ≤5.0%, critical for avoiding side reactions in hygroscopic samples .

Q. Q2. How can researchers optimize synthetic routes for 2-methyl-N-(3-sulfopropyl)alanine derivatives with modified sulfonate groups?

Methodological Answer:

  • Anion Exchange Reactions : Replace counterions (e.g., bromide) with 3-sulfopropyl methacrylate using ion-exchange resins, confirmed via <sup>1</sup>H NMR (vinyl protons at δ 5.36–5.99 ppm) .
  • Protection-Deprotection Strategies : Use tert-butyl or benzyl groups to shield sulfonate moieties during alkylation steps, followed by acidic cleavage (e.g., TFA) .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate derivatives, monitoring purity via LC-MS .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., alkyl chain length) in 3-sulfopropyl-based ionic liquids affect the solubility and reactivity of 2-methyl-N-(3-sulfopropyl)alanine in non-polar solvents?

Methodological Answer:

  • Structure-Property Relationships : Synthesize analogs with varying alkyl chains (e.g., [P4444][C3S] vs. [P4448][C3S]) and compare solubility in toluene or chloroform via cloud-point measurements .
  • NMR Titration : Monitor chemical shift changes in <sup>31</sup>P NMR to assess coordination between the phosphonium cation and sulfonate anion, influencing solvent interactions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict charge distribution and hydrophobicity indices of modified derivatives .

Q. Q4. What mechanisms underlie the instability of 2-methyl-N-(3-sulfopropyl)alanine under high-temperature or acidic conditions, and how can these be mitigated?

Methodological Answer:

  • Degradation Pathways :
    • Acidic Hydrolysis : Protonation of the sulfonate group leads to cleavage, detected via LC-MS (m/z 153 fragment) .
    • Thermal Decomposition : Above 60°C, decarboxylation occurs, monitored by TGA-MS (CO2 release at 150–200°C) .
  • Stabilization Strategies :
    • Buffered Formulations : Use phosphate buffers (pH 8.0) to suppress protonation.
    • Lyophilization : Store lyophilized powder at -20°C with desiccants to minimize thermal/oxidative damage .

Q. Q5. How can 2-methyl-N-(3-sulfopropyl)alanine interact with biological systems, and what assays are suitable for probing its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure IC50 values .
  • Cellular Uptake Studies : Radiolabel the compound with <sup>3</sup>H and quantify accumulation in HEK293 cells via scintillation counting .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity for sulfonate-binding pockets in target proteins (e.g., carbonic anhydrase) .

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